molecular formula C9H17NO2 B15377840 tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate

tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate

Cat. No.: B15377840
M. Wt: 171.24 g/mol
InChI Key: ZKLOWZYRIPLSEG-BQBZGAKWSA-N
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Description

tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate is a carbamate-protected cyclopropane derivative characterized by a stereochemically defined cyclopropane ring with a methyl substituent at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its stereochemical integrity (1S,2S configuration) ensures precise control in downstream reactions .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-methylcyclopropyl]carbamate

InChI

InChI=1S/C9H17NO2/c1-6-5-7(6)10-8(11)12-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1

InChI Key

ZKLOWZYRIPLSEG-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC1NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Introduction

Tert-butyl ((1S,2S)-2-methylcyclopropyl)carbamate is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N1O2C_9H_{17}N_1O_2 with a molecular weight of approximately 171.24 g/mol. The compound features a tert-butyl group and a cyclopropane moiety, which contribute to its reactivity and solubility characteristics.

Property Value
Molecular FormulaC₉H₁₇N₁O₂
Molecular Weight171.24 g/mol
Structural FeaturesTert-butyl, Cyclopropane

This compound exhibits several biological activities that make it a candidate for further research:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis, making it a potential therapeutic agent for metabolic disorders such as obesity and dyslipidemia .
  • Antimicrobial Properties : Preliminary studies suggest that this carbamate may possess antimicrobial activity, which could be leveraged in agricultural settings as a pesticide or herbicide.

Case Studies and Research Findings

  • Inhibition Studies : A study reported that this compound showed significant inhibition of ACC in vitro. The half-maximal effective concentration (EC50) was determined to be less than 0.3 mg/kg in animal models, indicating potent biological activity .
  • Agricultural Applications : Research has indicated potential uses in developing new pesticides. The compound's unique structure allows for interaction with various biological targets, enhancing its efficacy as an agrochemical agent.
  • Pharmacological Evaluations : Various pharmacological evaluations have demonstrated the compound's ability to modulate lipid metabolism pathways, making it a candidate for treating metabolic syndromes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
Tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamateC₉H₁₇N₁O₂ACC inhibitor; potential metabolic modulator
Tert-butyl [(1R,2S)-3-(dimethylamino)-4-methylphenyl]carbamateC₁₅H₂₂N₂O₂Enhanced biological activity due to dimethylamino group
Tert-butyl [(1R,2S)-5-(dimethylcarbamoyl)cyclohexyl]carbamateC₁₃H₂₃N₃O₂Altered pharmacokinetics; potential therapeutic uses

Comparison with Similar Compounds

tert-Butyl ((1S,2S)-2-benzylcyclopropyl)carbamate

  • Structural Difference : Replaces the methyl group with a benzyl substituent.
  • Synthesis : Prepared via trifluoroacetic acid-mediated deprotection, achieving a diastereomeric ratio (d.r.) of 99:1, indicating robust stereochemical control .

tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate

  • Structural Difference : Features a hydroxymethyl group instead of methyl.
  • Properties : The hydroxyl group increases polarity, improving aqueous solubility. This modification is advantageous in prodrug design or for pharmacokinetic optimization .

tert-Butyl ((1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl)carbamate

  • Structural Difference : Incorporates a bromothiophene moiety.
  • Applications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in synthesizing complex heterocycles. Molecular weight: 318.23 g/mol, higher than the methyl analog (CymitQuimica) .
  • Purity : 97%, typical for intermediates used in pharmaceutical research .

tert-Butyl (1-cyanocyclopropyl)carbamate

  • Structural Difference: Substitutes methyl with a cyano group.
  • Reactivity: The electron-withdrawing cyano group may destabilize the carbamate, altering reaction kinetics. Safety data indicate acute oral toxicity (H302), though direct comparisons to the methyl variant are lacking .

Key Data Table

Compound Molecular Weight (g/mol) Key Substituent Applications Purity/Stereochemical Control
tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate ~199 (estimated) Methyl Amine protection, chiral intermediates 99:1 d.r.
tert-Butyl ((1S,2S)-2-benzylcyclopropyl)carbamate 275 (estimated) Benzyl Drug discovery (π-π interactions) 99:1 d.r.
tert-Butyl ((1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl)carbamate 318.23 Bromothiophene Cross-coupling reactions 97%
tert-Butyl (1-cyanocyclopropyl)carbamate 184 (estimated) Cyano Reactive intermediates Not specified

Q & A

Q. What are the established synthetic routes for tert-Butyl ((1S,2S)-2-methylcyclopropyl)carbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves carbamate formation via reaction of a cyclopropane-containing amine with tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine or NaHCO₃). Anhydrous solvents like dichloromethane or THF are critical to prevent hydrolysis of the Boc group . Yield optimization requires precise stoichiometric control (1:1.2 amine:Boc-Cl ratio) and reaction temperatures between 0–25°C. Impurities such as di-Boc byproducts can arise from excess Boc-Cl, necessitating purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers confirm the stereochemical integrity of the (1S,2S)-2-methylcyclopropyl moiety during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) determination. Comparative analysis against commercially available (1S,2S)-cyclopropane precursors via ¹H/¹³C NMR (nuclear Overhauser effect, NOE) can validate stereochemistry . For absolute configuration confirmation, X-ray crystallography of derivatives (e.g., salt forms with chiral acids) is definitive .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR to verify Boc group integration (1.3–1.4 ppm for tert-butyl protons) and cyclopropane ring protons (δ 0.5–1.2 ppm, characteristic coupling patterns).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ or [M+Na]⁺.
  • IR : Absorbance at ~1700 cm⁻¹ (C=O stretch of carbamate).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) for purity assessment (>95%) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (N₂/Ar) at –20°C in airtight, amber vials. Avoid prolonged exposure to moisture or acidic/basic conditions, which hydrolyze the carbamate to the free amine. Stability studies show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Boc protection of strained cyclopropane amines?

Cyclopropane ring strain can lead to ring-opening under strong bases. Mitigation strategies include:

  • Using mild bases (e.g., DMAP or NaHCO₃) instead of strong bases like NaOH.
  • Lowering reaction temperatures (0–5°C) to reduce ring strain-induced reactivity.
  • Employing bulky solvents (e.g., THF) to stabilize transition states .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina, Schrödinger Suite) with target enzymes (e.g., proteases or kinases) can identify binding affinities. QSAR (quantitative structure-activity relationship) models using descriptors like logP, polar surface area, and H-bond donors/acceptors correlate structural modifications (e.g., substituents on the cyclopropane) with activity trends .

Q. What methodologies resolve contradictions in reported synthetic yields for Boc-protected cyclopropane carbamates?

Discrepancies often arise from differences in:

  • Amine precursor purity : Impure starting materials reduce yields; pre-purification via distillation or recrystallization is critical.
  • Workup protocols : Aqueous washes (pH 7–8) minimize Boc group hydrolysis.
  • Catalyst use : Metal-free conditions (e.g., imidazole catalysis) improve reproducibility vs. metal-mediated routes .

Q. How can researchers optimize chiral resolution of this compound intermediates?

Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., BINAP-Ru complexes) enables enantioselective synthesis. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers .

Q. What mechanistic insights explain the carbamate’s resistance to enzymatic degradation in biological assays?

The tert-butyl group sterically shields the carbamate carbonyl, reducing accessibility to hydrolytic enzymes (e.g., esterases). Stability assays in human plasma (37°C, 24h) show <10% degradation, supporting its utility as a stable amine-protecting group in prodrug design .

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